Acetamidopropyltrimethoxysilane
Description
Contextualization within the Class of Organosilane Coupling Agents
The trimethoxysilyl end of the N-(3-Trimethoxysilylpropyl)acetamide molecule is the inorganic-reactive part. The methoxy (B1213986) groups can hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). cymitquimica.comthenanoholdings.com
The other end of the molecule features the organofunctional acetamido group [-NHC(O)CH₃]. This non-ionic, polar group is designed to be compatible with and react or entangle with an organic polymer matrix. cymitquimica.com This dual reactivity allows the entire molecule to act as a bridge, creating a strong and durable bond between the inorganic and organic phases, which would otherwise have poor adhesion. evonik.com This functionality is critical in applications such as adhesives, sealants, and coatings. cymitquimica.com
Table 1: Common Organofunctional Groups in Silane (B1218182) Coupling Agents
| Functional Group | Example Silane | Primary Application Area |
|---|---|---|
| Amino | (3-Aminopropyl)triethoxysilane (APTES) | Epoxy, Phenolic, Nylon Resins |
| Methacrylate | 3-(Trimethoxysilyl)propyl methacrylate | Polyester, Polyethylene, Acrylic Resins |
| Epoxy | (3-Glycidyloxypropyl)trimethoxysilane | Epoxy, Urethane, Acrylic Resins |
| Acetamido | N-(3-Trimethoxysilylpropyl)acetamide | Adhesion to polar polymers, surface modification |
Significance of N-(3-Trimethoxysilylpropyl)acetamide in Interfacial Science
Interfacial science is the study of the physical and chemical phenomena that occur at the boundary between two different phases, such as a solid substrate and a liquid coating. N-(3-Trimethoxysilylpropyl)acetamide plays a significant role in this field as a surface modifying agent. cymitquimica.com Its primary function is to alter the surface chemistry of a substrate to promote adhesion, improve durability, and enhance resistance to environmental factors like moisture. cymitquimica.comevonik.com
When applied to a surface, either as a primer or an additive in a formulation, the silane forms a durable chemical link between the substrate and a subsequent organic layer. evonik.comevonik.com The formation of covalent siloxane bonds at the inorganic interface is a key mechanism that distinguishes silane coupling agents from simple primers that rely on weaker physical adhesion. thenanoholdings.com This robust bonding is essential for the performance of high-quality coatings on challenging substrates like glass and metal, protecting them from mechanical stress, temperature fluctuations, and weathering. evonik.com
The acetamide (B32628) functional group provides a unique, non-ionic, and polar interface that can interact favorably with a variety of polymer systems through mechanisms like hydrogen bonding and dipole-dipole interactions. This makes it a versatile tool for improving the compatibility and adhesion of various adhesives, sealants, and coatings. cymitquimica.com
Table 2: Key Properties and Applications of N-(3-Trimethoxysilylpropyl)acetamide
| Property | Description | Application |
|---|---|---|
| Bifunctionality | Possesses both inorganic-reactive (trimethoxysilyl) and organic-reactive (acetamide) groups. cymitquimica.com | Coupling agent in composites, adhesives, and sealants. cymitquimica.com |
| Adhesion Promotion | Forms covalent bonds with inorganic substrates and interacts with organic polymers. evonik.comevonik.com | Primer for coatings on glass, metal, and ceramic substrates. evonik.com |
| Surface Modification | Alters the surface energy and chemical nature of substrates. cymitquimica.com | Improving durability and environmental resistance of materials. cymitquimica.com |
| Hydrolytic Stability | The Si-O-Substrate bonds formed are generally stable against moisture. | Long-term performance of coatings and sealants in humid environments. |
Historical Trajectory and Current State of Research on Acetamidopropyltrimethoxysilane
While a specific date for the initial synthesis of N-(3-Trimethoxysilylpropyl)acetamide is not prominently documented, its development falls within the broader expansion of organosilane chemistry that began in the mid-20th century. The registration of its CAS number, 57757-66-1, suggests its formal identification occurred around the 1970s. cymitquimica.com Early research on organosilanes was foundational, focusing on understanding the mechanisms of hydrolysis and condensation and their fundamental role in improving adhesion in fiberglass-reinforced composites. thenanoholdings.comdtic.mil
The focus of contemporary research involving organosilanes has evolved significantly. While the core function as a coupling agent remains vital, investigations now target more specialized and advanced applications. Current research trends in the broader field of organosilanes, which provide context for the use of N-(3-Trimethoxysilylpropyl)acetamide, include:
Nanomaterials: The surface modification of nanoparticles with silanes is a critical area of study. Silanization prevents agglomeration and ensures a homogeneous dispersion of nanofillers within a polymer matrix, leading to nanocomposites with enhanced properties. mdpi.comnih.gov
Biomaterials and Biomedical Devices: Researchers are actively exploring the use of organosilanes to modify the surfaces of materials like polydimethylsiloxane (B3030410) (PDMS) and titanium implants. nih.govnih.gov Such modifications can control protein adsorption, improve biocompatibility, and promote specific cell interactions. nih.gov
Advanced Functional Coatings: Silanes are integral to the formulation of coatings that offer more than just adhesion, including properties like wear resistance, hydrophobicity/hydrophilicity, and corrosion protection.
In-Situ Synthesis: Modern synthesis techniques involve the "one-pot" incorporation of silanes during polymerization to create hybrid organic-inorganic materials with unique, co-continuous network structures. mdpi.comnih.gov
Research directly involving N-(3-Trimethoxysilylpropyl)acetamide follows these broader trends, where it is valued for its specific non-ionic character in creating tailored interfacial properties.
Delineation of Key Research Gaps and Future Directions for N-(3-Trimethoxysilylpropyl)acetamide Investigations
Despite its utility, several areas concerning N-(3-Trimethoxysilylpropyl)acetamide remain underexplored, presenting opportunities for future research.
Key Research Gaps:
Detailed Interfacial Structure-Property Relationships: Compared to more common silanes like aminopropyl or epoxy-functional silanes, there is a relative lack of detailed studies characterizing the precise structure of the interphase formed by N-(3-Trimethoxysilylpropyl)acetamide. Research is needed to understand how the non-ionic acetamide group influences the thickness, modulus, and orientation of the silane layer at the molecular level.
Interaction with Novel Substrates: Most research focuses on traditional substrates like silica, glass, and common metal oxides. The adhesion and long-term stability of N-(3-Trimethoxysilylpropyl)acetamide on advanced materials, such as modern ceramics, 2D materials (e.g., graphene oxide), and a wider array of metallic alloys, are not well-documented.
Biomedical Performance: The acetamide group is polar and capable of hydrogen bonding, yet it is non-ionic. This presents a unique profile for biological interactions. A significant research gap exists in understanding how surfaces modified with this silane behave in biological environments regarding protein fouling, bacterial adhesion, and cytocompatibility.
Future Research Directions:
Advanced Computational Modeling: The use of Density Functional Theory (DFT) and other molecular modeling techniques could provide profound insights into the hydrolysis and condensation kinetics of N-(3-Trimethoxysilylpropyl)acetamide. mdpi.comresearchgate.net Such studies could predict its binding energy with various substrates and its interaction with different polymer matrices, accelerating the design of new materials.
Development of Stimuli-Responsive Surfaces: The acetamide linkage could potentially be engineered to create surfaces that respond to external stimuli like pH, temperature, or specific analytes. This could lead to applications in smart coatings, sensors, or controlled-release systems.
Systematic Comparative Studies: There is a need for direct, systematic studies comparing the performance of N-(3-Trimethoxysilylpropyl)acetamide with other non-ionic and ionic silanes under identical conditions. This would provide clear guidelines for materials scientists on when to select this specific silane to achieve desired properties, particularly in demanding applications like advanced electronics and medical devices.
Structure
2D Structure
Properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4Si/c1-8(10)9-6-5-7-14(11-2,12-3)13-4/h5-7H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQREJGIDQFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611562 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57757-66-1 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N 3 Trimethoxysilylpropyl Acetamide
Overview of Synthetic Routes for Trialkoxysilanes
The synthesis of trialkoxysilanes is a cornerstone of organosilicon chemistry, with several key methodologies being widely employed. These methods provide access to a vast range of silane (B1218182) compounds for diverse applications.
The Direct Process (Rochow Reaction): A fundamental industrial method for producing certain trialkoxysilanes involves the direct reaction of elemental silicon with an alcohol in the presence of a copper catalyst. google.com This process, often conducted in high-boiling, thermally stable solvents within a slurry reactor, sees catalytically-activated silicon particles react with the alcohol at elevated temperatures to form the trialkoxysilane, which is then recovered via distillation. google.com The reaction's rate and selectivity are crucial parameters, with selectivity often expressed as the ratio of the desired trialkoxysilane to the tetraalkoxysilane byproduct. google.com
Hydrosilylation: This powerful and versatile method involves the addition of a silicon-hydrogen bond across a double or triple bond. mdpi.com Transition-metal catalysts, most notably platinum-based catalysts like Speier's and Karstedt's catalysts, are typically used to facilitate this anti-Markovnikov addition. mdpi.com This route is highly valuable for synthesizing organofunctional alkoxysilanes by reacting a precursor with an unsaturated bond (e.g., an allyl group) with a trialkoxysilane such as triethoxysilane. mdpi.com The reaction's broad applicability extends to various unsaturated groups, making it a frequent choice in both academic and industrial settings. mdpi.com
Use of Organometallic Reagents: Aryl- and alkyl-trialkoxysilanes can be synthesized using highly reactive organometallic reagents like Grignard (organomagnesium) or organolithium compounds. organic-chemistry.orgacs.org These reactions typically involve the treatment of a tetraalkyl orthosilicate (B98303) (Si(OR)₄) with an aryl- or alkyl-lithium or Grignard reagent. organic-chemistry.orgacs.org This approach allows for the formation of a silicon-carbon bond, providing access to a wide array of substituted silanes. organic-chemistry.org For instance, ortho-, meta-, and para-substituted bromoarenes can be efficiently converted to their corresponding aryl trialkoxysilanes through metalation followed by silylation at low temperatures. organic-chemistry.org
Specific Synthesis Protocols for N-(3-Trimethoxysilylpropyl)acetamide
The most common and direct synthesis of N-(3-Trimethoxysilylpropyl)acetamide involves a nucleophilic substitution reaction.
The primary route utilizes 3-chloropropyltrimethoxysilane (B1208415) and acetamide (B32628) as the starting materials. In this process, the nitrogen atom of acetamide acts as the nucleophile, displacing the chlorine atom on the propyl chain of the silane. The reaction is typically facilitated by a base, such as sodium hydroxide (B78521) (NaOH), which neutralizes the hydrogen chloride (HCl) generated during the reaction and drives it to completion. The general reaction is conducted under reflux conditions, with the specific temperature depending on the solvent used.
Reaction Scheme: 3-chloropropyltrimethoxysilane + acetamide --(NaOH, reflux)--> N-(3-Trimethoxysilylpropyl)acetamide + NaCl + H₂O
This protocol is analogous to the synthesis of other amino-functional silanes, such as N-[3-(Trimethoxysilyl)propyl]ethylenediamine, where 3-chloropropyltrimethoxysilane is reacted with a large molar excess of ethylenediamine. chemicalbook.com
Influence of Reaction Parameters on the Purity and Yield of Acetamidopropyltrimethoxysilane
The success of the synthesis of N-(3-Trimethoxysilylpropyl)acetamide is highly dependent on the careful control of several reaction parameters. These factors significantly influence the reaction rate, product yield, and final purity.
Temperature: The reaction is typically performed at reflux temperature, which generally falls between 80–100°C, contingent on the boiling point of the chosen solvent. Temperature control is critical to ensure a reasonable reaction rate without promoting undesirable side reactions or decomposition of the product.
Reaction Time: A sufficient reaction time is necessary to ensure the complete conversion of the starting materials. For this specific synthesis, the reaction time commonly ranges from 6 to 12 hours. The progress of the reaction can be monitored using analytical techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the optimal endpoint.
Solvent: The choice of solvent is important. Polar aprotic solvents or aqueous-organic mixtures are often employed to dissolve the reactants and facilitate the reaction. The solvent system can affect the reaction rate and the ease of product separation.
Purity of Reagents: The use of high-purity starting materials, specifically 3-chloropropyltrimethoxysilane and acetamide, is required to achieve a high-purity final product and prevent the formation of unwanted byproducts.
Moisture Control: Silanes with alkoxy groups, such as the trimethoxysilyl group, are sensitive to moisture. The presence of water can lead to hydrolysis of the methoxy (B1213986) groups, forming silanol (B1196071) (Si-OH) groups. These silanols can then undergo self-condensation to form siloxane (Si-O-Si) bonds, resulting in oligomerization or polymerization of the product. Therefore, conducting the reaction under anhydrous conditions and protecting the product from atmospheric moisture during storage is crucial to maintain its quality and shelf life.
Below is an interactive table summarizing the key preparation parameters for the synthesis of N-(3-Trimethoxysilylpropyl)acetamide.
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting Materials | 3-chloropropyltrimethoxysilane, acetamide | High purity reagents are required for optimal results. |
| Base | Sodium hydroxide (NaOH) | Neutralizes HCl produced and promotes the substitution reaction. |
| Solvent | Polar aprotic solvent or aqueous-organic mix | Choice depends on reaction scale and desired rate. |
| Temperature | Reflux (typically 80–100°C) | Controlled to balance reaction rate and minimize side reactions. |
| Reaction Time | 6–12 hours | Monitored to ensure complete conversion of reactants. |
| Atmosphere | Anhydrous/Inert | Critical to prevent hydrolysis of the trimethoxysilyl group. |
Derivatization of Precursor Compounds for Tailored N-(3-Trimethoxysilylpropyl)acetamide Synthesis
While the direct amidation of 3-chloropropyltrimethoxysilane is common, tailored silanes can also be synthesized through the derivatization of other functionalized precursors. This approach offers versatility in introducing specific chemical moieties.
A prominent example is the reaction of an isocyanate-functionalized silane with a nucleophile. For instance, 3-(triethoxysilyl)propyl isocyanate can react with primary or secondary amines to form urea-functionalized trialkoxysilanes. researchgate.net This reaction is clean, often producing no by-products, and proceeds with high yield. researchgate.net By selecting different amines or diamines, a wide variety of silanes with specific spacer lengths or functionalities can be created. researchgate.net This principle could be extended to synthesize derivatives of this compound by using a different nucleophile in place of a simple amine.
Another versatile method is the hydrosilylation of an appropriately functionalized olefin. mdpi.com For example, one could synthesize an N-allylacetamide and subsequently react it with a trimethoxysilane (B1233946) via platinum-catalyzed hydrosilylation to yield the target molecule. This route provides an alternative pathway that avoids the use of chloro-functionalized silanes.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.
Alternative Solvents: While polar aprotic solvents are effective, many are derived from petrochemical sources and can be environmentally problematic. Green chemistry encourages the use of safer, more benign solvents. mdpi.com Research into using water as a reaction medium, where feasible, or solvent-free conditions, could significantly improve the environmental profile of the synthesis. nih.gov
Catalysis: The current synthesis relies on a stoichiometric amount of base (NaOH), which generates salt as a byproduct. Exploring catalytic routes could minimize waste. While catalysts are essential for other silane syntheses like the Direct Process (copper) and hydrosilylation (platinum), developing a catalytic amidation process for this specific reaction would be a significant green advancement. google.commdpi.com
Atom Economy: The ideal synthesis would have a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. The current substitution reaction has a reasonable atom economy, but the formation of sodium chloride as a byproduct detracts from this. Alternative synthetic pathways, such as the direct addition of acetamide to an allyl-functional silane, could theoretically offer 100% atom economy.
Biocatalysis: The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry, offering high selectivity under mild conditions, often in aqueous media. mdpi.com While not yet documented for this specific synthesis, exploring enzymatic pathways for the amidation step could present a novel and highly sustainable alternative to traditional chemical methods. mdpi.com
Hydrolysis and Condensation Mechanisms of N 3 Trimethoxysilylpropyl Acetamide
Kinetics and Thermodynamics of Trimethoxysilane (B1233946) Hydrolysis
The hydrolysis of trimethoxysilanes, such as Acetamidopropyltrimethoxysilane, is the initial and rate-determining step in the formation of siloxane bonds. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH), forming silanetriols and releasing methanol (B129727). wikipedia.orggelest.com The rate of this hydrolysis is significantly influenced by steric hindrance, with methoxysilanes hydrolyzing approximately six to ten times faster than their ethoxysilane (B94302) counterparts. gelest.com
The hydrolysis process is subject to both acid and base catalysis. unm.edu Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. gelest.comunm.edu Conversely, in basic media, the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is the predominant mechanism. unm.edu The hydrolysis rate is at its minimum around a neutral pH of 7 and increases significantly under both acidic and basic conditions. researchgate.netresearchgate.netresearchgate.net
The thermodynamics of hydrolysis are also a critical consideration. The reaction is reversible, with the formation of silanols being in equilibrium with the esterification reaction, where a silanol (B1196071) group reacts with an alcohol to reform the alkoxysilane and water. gelest.com
Mechanisms of Polysiloxane Network Formation and Crosslinking Initiated by N-(3-Trimethoxysilylpropyl)acetamide
Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a crosslinked polysiloxane network. youtube.comncsu.edu This process can occur through two primary pathways: water condensation, where two silanol groups react to form a siloxane bond and a water molecule, and alcohol condensation, where a silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. unm.edu
The structure of the resulting polysiloxane network, whether it is a linear, cyclic, or a three-dimensional crosslinked structure, is highly dependent on the reaction conditions. researchgate.netyoutube.com
Water concentration plays a crucial role in both hydrolysis and condensation. While a sufficient amount of water is necessary to drive the hydrolysis reaction forward, excessive water can, in some cases, hinder the complete self-condensation of silanol groups. researchgate.net The presence of co-solvents like ethanol (B145695) can also delay the hydrolysis reaction. researchgate.net
The pH of the solution is a dominant factor influencing the rate of condensation. researchgate.netdtic.mil The rate of silanol condensation to form siloxane bonds is strongly dependent on the pH. dtic.mil Generally, the condensation rate is lowest at a pH of around 4 and increases in both more acidic and, particularly, in basic conditions. researchgate.netresearchgate.net In alkaline media, the deprotonation of silanol groups to form silanolate anions (SiO⁻) occurs, which can affect the condensation mechanism. dtic.mil At very high or very low pH, the polymerization of silanols is significantly accelerated, which can lead to rapid gelation. youtube.com
Table 1: Effect of pH on Hydrolysis and Condensation Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species & Mechanism |
| Acidic (pH < 4) | Increases with decreasing pH researchgate.netresearchgate.net | Increases below pH 4 researchgate.netresearchgate.net | Protonated silanols; acid-catalyzed condensation. unm.edu |
| Near Neutral (pH 4-7) | Minimum around pH 7 researchgate.netresearchgate.netresearchgate.net | Minimum around pH 4 researchgate.netresearchgate.net | Primarily neutral silanol species; slow condensation. dtic.mil |
| Basic (pH > 7) | Increases with increasing pH researchgate.netresearchgate.net | Increases significantly with increasing pH youtube.comresearchgate.net | Silanolate anions; base-catalyzed condensation. dtic.mil |
This table provides a generalized summary. Specific rates can vary depending on the silane (B1218182) and other reaction conditions.
The choice of solvent can significantly influence the hydrolysis and condensation reactions. The presence of organic co-solvents, such as ethanol, can affect the solubility of the silane and the resulting oligomers, thereby influencing the reaction kinetics. researchgate.netresearchgate.net For instance, in ethanol/water mixtures, the hydrolysis of aminosilanes has been studied, indicating the complexity introduced by the solvent system. researchgate.net The solvent can also impact the stability of the silane solution and the morphology of the resulting polymer network.
Stability and Reactivity of Silanol Groups in N-(3-Trimethoxysilylpropyl)acetamide Hydrolysates
The silanol groups (Si-OH) formed during the hydrolysis of this compound are the key reactive intermediates in the formation of the polysiloxane network. researchgate.net Their stability is highly dependent on the pH of the surrounding environment. dtic.mil Silanols are most stable around a pH of 3. dtic.mil Their reactivity lies in their ability to condense with other silanol groups or surface hydroxyl groups to form stable siloxane bonds. dtic.mil However, under certain conditions, these silanol groups can also participate in reversible reactions, such as esterification. gelest.com The presence of the acetamido functional group can also influence the reactivity of the silanol groups through intramolecular interactions.
Interfacial Chemistry and Adhesion Mechanisms Mediated by N 3 Trimethoxysilylpropyl Acetamide
Fundamental Principles of Silane (B1218182) Coupling Agent Action
Silane coupling agents are a class of organosilane compounds that act as intermediaries to form stable bonds between dissimilar materials, particularly inorganic substrates and organic polymers. shinetsusilicone-global.comresearchgate.net The fundamental principle of their action lies in their unique molecular structure, which typically consists of two different types of reactive groups. medium.com
The general formula for a silane coupling agent can be represented as R-Si-X₃, where:
X represents a hydrolyzable group, commonly an alkoxy group (e.g., methoxy (B1213986), ethoxy). These groups are responsible for reacting with the inorganic substrate. The hydrolysis of these groups is a critical first step in the coupling mechanism. researchgate.netmedium.com Methoxy groups, as found in Acetamidopropyltrimethoxysilane, tend to hydrolyze rapidly. shinetsusilicone-global.com
R is a non-hydrolyzable organofunctional group that is compatible with or reactive towards the organic polymer matrix. researchgate.net This group can be tailored to interact with specific types of polymers.
The mechanism of a silane coupling agent generally involves a four-step process: gelest.com
Hydrolysis: The alkoxy groups (Si-X) react with water to form reactive silanol (B1196071) groups (Si-OH). This reaction can be catalyzed by acids or bases.
Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxanes.
Bonding with Inorganic Substrate: The silanol groups bond with hydroxyl groups present on the surface of the inorganic substrate (like glass, silica (B1680970), or metal oxides) to form stable, covalent siloxane (Si-O-Substrate) bonds. researchgate.net
Interaction with Organic Matrix: The organofunctional group (R) at the other end of the molecule interacts with the organic polymer matrix. This interaction can be a covalent bond, an interpenetrating polymer network, or physical interactions like hydrogen bonding and van der Waals forces. medium.comecopowerchem.com
Several theories explain the significant improvement in composite material performance due to silane coupling agents:
Chemical Bonding Theory: This is the most widely accepted theory, suggesting that the silane forms covalent bonds across the interface, creating a strong link between the inorganic and organic phases. ecopowerchem.com
Wetting and Surface Energy Theory: Silane treatment modifies the surface energy of the inorganic filler, making it more compatible with the polymer resin. This improves the wetting of the filler by the resin, leading to better dispersion and adhesion. ecopowerchem.comfeitengchem.com
Deformable Layer Theory: The silane layer at the interface can act as a flexible buffer to relieve stresses that arise from differences in the thermal expansion coefficients of the inorganic and organic materials. ecopowerchem.com
Constrained Layer Theory: This theory posits that the silane and polymer near the filler surface form a distinct interphase region with properties intermediate between those of the bulk polymer and the filler, enhancing stress transfer. ecopowerchem.com
Formation of Chemical Bonds between this compound and Inorganic Substrates (Silanization/Hydrophobation Reaction)
The process of treating a surface with a silane is known as silanization. In the case of this compound, this process imparts both hydrophobicity and a reactive surface for polymer adhesion. The trimethoxysilyl group is key to this reaction. cymitquimica.com
Interaction with Surface Hydroxyl Groups
The surface of most inorganic materials, such as silica, glass, and metal oxides, is populated with hydroxyl (-OH) groups. feitengchem.com These surface hydroxyls are the primary reaction sites for this compound. The reaction proceeds as follows:
Hydrolysis of Methoxysilyl Groups: In the presence of water, the three methoxy (-OCH₃) groups of the silane hydrolyze to form three reactive silanol (-OH) groups and methanol (B129727) as a byproduct. (CH₃O)₃Si-(CH₂)₃-NHC(O)CH₃ + 3H₂O → (HO)₃Si-(CH₂)₃-NHC(O)CH₃ + 3CH₃OH
Condensation and Bonding: These newly formed silanols are highly reactive towards the hydroxyl groups on the inorganic substrate. They condense to form strong, durable covalent siloxane (Si-O-Si) bonds with the surface. researchgate.netcymitquimica.com Additionally, adjacent silanol groups on the silane molecules can self-condense, forming a cross-linked polysiloxane network on the substrate surface. gelest.comelsevierpure.com This robust network enhances the adhesion and durability of the interface. cymitquimica.com
Development of the Interfacial Transition Zone (ITZ)
The application of a silane coupling agent like this compound creates a distinct region known as the Interfacial Transition Zone (ITZ) between the inorganic substrate and the bulk polymer matrix. researchgate.net This zone is not a simple two-dimensional layer but a three-dimensional interphase with a gradient of properties.
Organic Group Reactivity and Coupling with Polymer Matrices
The effectiveness of a silane coupling agent is equally dependent on the interaction of its organofunctional group with the polymer matrix. For N-(3-Trimethoxysilylpropyl)acetamide, the acetamido group (-NHC(O)CH₃) and the propyl chain are the key components for coupling with organic polymers. feitengchem.comcymitquimica.com
The acetamido group is a polar functional group that can participate in strong hydrogen bonding with polymers containing complementary functionalities, such as polyamides, polyurethanes, and epoxies. medium.com The presence of the amide linkage contributes to its compatibility with a range of organic materials. cymitquimica.com
Furthermore, the non-reactive propyl chain and acetamido group can become physically entangled within the polymer matrix. This interpenetration creates a diffuse interphase, which enhances adhesion through mechanical interlocking. While the acetamido group is generally considered non-reactive in terms of forming covalent bonds under typical processing conditions, its polarity and ability to form hydrogen bonds are crucial for establishing strong interfacial adhesion. medium.com Research on similar acrylamide-based silanes demonstrates their use in polymerization processes, indicating the versatility of this functional group in creating hybrid materials. nih.govresearchgate.net
Influence of N-(3-Trimethoxysilylpropyl)acetamide on Surface Wettability and Energy
The application of N-(3-Trimethoxysilylpropyl)acetamide significantly alters the surface properties of a substrate, particularly its wettability and surface energy. researchgate.net Wettability is typically quantified by measuring the contact angle of a liquid, such as water, on the surface. A high contact angle indicates a hydrophobic (low-wettability) surface, while a low contact angle signifies a hydrophilic (high-wettability) surface. mdpi.com
Treating a hydrophilic inorganic surface, which is rich in hydroxyl groups, with this silane generally leads to an increase in hydrophobicity. This is because the polar hydroxyl groups are consumed in the reaction and replaced by a layer of silane molecules with their less polar acetamidopropyl groups oriented outwards. researchgate.net The combination of the alkyl propyl chain and the acetamido group results in a surface with reduced surface energy.
The final wettability depends on the orientation and packing density of the silane molecules on the surface. researchgate.net A well-ordered, dense monolayer will present a uniform surface of acetamidopropyl groups, leading to a consistent and predictable change in surface energy. The ability to control surface wettability is crucial in many applications, as it affects adhesion, biocompatibility, and anti-fouling properties. nih.govmdpi.com
Table 1: Effects of Silane Surface Treatment on Wettability This table provides illustrative data based on general findings for aminosilanes, as specific contact angle values for N-(3-Trimethoxysilylpropyl)acetamide are not readily available in the provided search results. The actual values can vary based on substrate and treatment conditions.
| Substrate | Treatment | Water Contact Angle (θ) | Surface Character | Reference Principle |
|---|---|---|---|---|
| Silica/Glass | Untreated | < 30° | Hydrophilic | researchgate.net |
| Silica/Glass | Treated with this compound | > 60° (Estimated) | More Hydrophobic | researchgate.netresearchgate.netnih.gov |
Interfacial Adsorption and Orientation of this compound Molecules
The formation of a stable and effective interface is critically dependent on the adsorption and orientation of the N-(3-Trimethoxysilylpropyl)acetamide molecules on the substrate surface. The process begins with the transport of the silane molecules from the solution or vapor phase to the substrate.
Initially, the molecules may be physically adsorbed (physisorbed) onto the surface through weaker forces like van der Waals interactions or hydrogen bonding. Following this, the hydrolysis of the methoxy groups and subsequent condensation with surface hydroxyls lead to stronger, irreversible chemical adsorption (chemisorption). researchgate.net
The orientation of the adsorbed molecules is crucial for the coupling agent's function. Ideally, the molecules align themselves with the trimethoxysilyl group directed towards the inorganic substrate and the acetamidopropyl group extending away from the surface, ready to interact with the polymer matrix. gelest.com
The concentration of the silane solution and the amount of water present can influence the structure of the adsorbed layer. gelest.com
Low concentrations and controlled water levels can promote the formation of a well-ordered monolayer.
High concentrations can lead to the formation of thicker, less-ordered multilayers due to the self-condensation of silane molecules before they can bond to the surface. gelest.com
Studies on similar aminosilanes have shown that factors like dipping time and solution concentration can significantly affect the thickness and surface coverage of the deposited layer. researchgate.net The formation of self-assembled monolayers (SAMs) is a technique used to create highly ordered surfaces, and while not explicitly detailed for this specific compound in the search results, the principles apply. researchgate.netresearchgate.net The final orientation and packing of the silane molecules dictate the chemical and physical properties of the newly formed interface.
Applications of N 3 Trimethoxysilylpropyl Acetamide in Advanced Materials Science
Reinforcement and Compatibilization in Polymer Composites
The efficacy of polymer composites, which consist of a polymer matrix and a reinforcing filler, is highly dependent on the quality of the interface between these two components. N-(3-Trimethoxysilylpropyl)acetamide plays a crucial role as a compatibilizer and coupling agent, significantly improving the interaction between the organic polymer and inorganic fillers.
By creating a robust interface, N-(3-Trimethoxysilylpropyl)acetamide significantly modulates the mechanical and thermal properties of polymer composites. The enhanced stress transfer between the matrix and filler leads to notable improvements in tensile strength, flexural modulus, and impact strength. For instance, studies on polypropylene (B1209903) (PP) composites reinforced with viscose fibers have shown that using a grafted PP with a similar silane (B1218182), 3-(trimethoxysilyl)propyl methacrylate, as a coupling agent increased tensile strength by 59% compared to composites without the agent. researchgate.net
Table 1: Effect of Silane Coupling Agent on Mechanical Properties of a Polymer Composite This table is illustrative and based on typical findings in the field.
| Property | Polymer Composite without Coupling Agent | Polymer Composite with N-(3-Trimethoxysilyl)propyl)acetamide | Percentage Improvement (%) |
|---|---|---|---|
| Tensile Strength (MPa) | 45 | 65 | 44.4 |
| Flexural Modulus (GPa) | 2.8 | 4.0 | 42.9 |
| Notched Impact Strength (kJ/m²) | 5.2 | 8.5 | 63.5 |
Surface Functionalization of Nanoparticles and Advanced Fillers
The utility of N-(3-Trimethoxysilylpropyl)acetamide extends to the nanoscale, where it is used to modify the surface of nanoparticles and other advanced fillers before their incorporation into a polymer matrix. nih.gov This surface functionalization is key to unlocking the full potential of nanocomposites.
A significant challenge in creating nanocomposites is the tendency of nanoparticles to agglomerate due to strong van der Waals forces. mdpi.com Such clumping leads to non-uniform properties and can even degrade the performance of the composite. Treating nanoparticles with N-(3-Trimethoxysilyl)propyl)acetamide helps to mitigate this issue. The silane molecules form a coating on the nanoparticle surfaces. mdpi.com This organic shell increases the steric hindrance between particles and improves their compatibility with the polymer matrix, leading to a more uniform dispersion and distribution. Research on barium titanate nanoparticles in a photopolymer matrix has demonstrated that functionalization with a similar silane results in a clear improvement in particle dispersion and a reduction in the number and size of agglomerates. mdpi.com
Beyond improving dispersion, the acetamido group on the silane molecule provides a reactive site on the filler's surface. This allows for further chemical modifications, enabling the surface to be tailored for specific applications. The amide functionality can participate in hydrogen bonding, which can be beneficial for interactions with certain polymers like polyamides or polyurethanes. This tailored surface chemistry ensures that the filler is not just passively dispersed but actively contributes to the composite's final properties, whether for enhanced mechanical reinforcement, altered dielectric properties, or improved biocompatibility in biomedical applications. nih.gov
Development of Advanced Coatings and Adhesives
N-(3-Trimethoxysilylpropyl)acetamide is a valuable additive in the formulation of advanced coatings and adhesives, where adhesion to the substrate is paramount.
In coatings, it acts as an adhesion promoter, particularly for protecting metallic or mineral substrates. cymitquimica.com When added to a coating formulation, the silane migrates to the coating-substrate interface. The trimethoxysilyl group bonds with the inorganic substrate, while the organofunctional tail interacts with the polymer binder of the coating. cymitquimica.com This creates a water-resistant and chemically stable bond, significantly improving the coating's durability, corrosion resistance, and longevity. Hybrid coatings prepared using similar silanes have shown that these materials can act as effective protective barriers. researchgate.net
Similarly, in adhesives and sealants, N-(3-Trimethoxysilylpropyl)acetamide functions as a crosslinker and coupling agent. It enhances the bond strength between the adhesive and the surfaces being joined, especially when bonding organic elastomers or plastics to inorganic materials like glass or metal. The silane improves the "wetting" of the substrate by the adhesive and provides a covalent link across the interface, resulting in a stronger and more environmentally resistant bond. cymitquimica.com
Enhancement of Substrate Adhesion and Durability
A primary application of N-(3-Trimethoxysilylpropyl)acetamide is as a coupling agent and adhesion promoter at the interface between organic and inorganic materials. cymitquimica.com The covalent bonds it forms with inorganic substrates are significantly more robust and hydrolytically stable than the weaker forces involved in simple physical adsorption. This chemical linkage is critical for improving the adhesion and long-term durability of coatings, adhesives, and sealants, particularly in environments with high moisture or temperature fluctuations.
The mechanism involves the hydrolysis of the methoxy (B1213986) groups on the silicon atom into reactive silanol (B1196071) (Si-OH) groups in the presence of water. These silanols then condense with hydroxyl groups on the substrate surface, releasing methanol (B129727) and forming a stable siloxane bond. This process creates a durable link that effectively transfers stress from the organic phase to the inorganic phase, enhancing the mechanical properties and resilience of the composite material. This compound is particularly effective in improving the bond between siliceous materials and various organic resins. cymitquimica.com
Table 1: Impact of Silane Coupling Agents on Adhesion
| Substrate | Organic Polymer/Coating | Effect of N-(3-Trimethoxysilylpropyl)acetamide | Mechanism of Adhesion |
|---|---|---|---|
| Glass | Epoxy Resin | Significantly improved bond strength and resistance to delamination. | Formation of covalent Si-O-Glass bonds and interaction of acetamide (B32628) group with epoxy matrix. |
| Aluminum | Polyurethane Coating | Enhanced wet and dry adhesion; improved corrosion resistance. | Formation of stable Si-O-Al bonds at the interface. |
| Silica (B1680970) Particles | Polyamide Matrix | Improved dispersion of silica fillers and enhanced composite strength. | Covalent bonding to silica surface and hydrogen bonding with polyamide chains. |
This table provides illustrative examples of how N-(3-Trimethoxysilylpropyl)acetamide enhances adhesion. The specific degree of improvement can vary based on formulation and application conditions.
Fabrication of Hydrophobic and Superhydrophobic Surfaces
The creation of water-repellent surfaces is essential for applications such as self-cleaning coatings, anti-icing systems, and moisture-resistant electronics. Superhydrophobic surfaces, inspired by natural examples like the lotus (B1177795) leaf, require both low surface energy and a specific micro- or nanoscale roughness. mdpi.comspast.org Organosilanes, including N-(3-Trimethoxysilylpropyl)acetamide, are instrumental in achieving the low surface energy component.
For superhydrophobicity, the silane is typically used in conjunction with nanoparticles (e.g., silica) or surface etching techniques that create the necessary roughness. researchgate.net The silane coating then renders this rough texture hydrophobic. Water droplets on such a surface are supported by the tips of the micro/nanostructures, trapping air in the gaps. This composite interface (solid-liquid-air) minimizes the contact between the water and the solid surface, leading to very high water contact angles (often exceeding 150°) and low roll-off angles, which allows water to easily slide off, carrying contaminants with it. mdpi.comspast.org
Table 2: Research Findings on Silane-Modified Hydrophobic Surfaces
| Surface Treatment Method | Substrate | Key Finding | Resulting Water Contact Angle |
|---|---|---|---|
| Sol-gel deposition with silica nanoparticles and organosilane | Glass | Creation of a dual-scale roughness structure with low surface energy. | > 150° |
| Chemical vapor deposition of fluorinated silane on textured silicon | Silicon Wafer | Achieved robust superhydrophobicity with high light transmission. researchgate.net | ~ 160° |
| Spray coating of polymer-silica composite | Aluminum | Development of a mechanically durable and stretchable superhydrophobic surface. mdpi.com | > 155° |
This table summarizes general findings from research into superhydrophobic surfaces created using silane-based chemistry. The specific silane used can influence the final properties.
Integration in Hybrid Materials Development
N-(3-Trimethoxysilylpropyl)acetamide is a key precursor in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. The sol-gel process is a common method for creating these hybrids, where the silane monomer participates directly in the formation of a cross-linked network. nih.govbham.ac.uk
Through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the acrylamide (B121943) portion of the molecule can be polymerized to form a well-defined organic polymer chain, while the trimethoxysilyl groups remain available for subsequent inorganic cross-linking. nih.govresearchgate.net This allows for the synthesis of materials like Poly(N-[3-(trimethoxysilyl)propyl]acrylamide) (PTMSPAA). This polymer can then be used as a macro-initiator to grow other polymer blocks or can be co-condensed with other silica precursors (like tetraethyl orthosilicate (B98303), TEOS) in a sol-gel process.
This integration results in the formation of a co-network of silica and PTMSPAA. nih.gov Such hybrid materials can be designed to have specific properties. For example, researchers have created thermoresponsive nanoparticles by block copolymerizing PTMSPAA with N-isopropylacrylamide (NIPAM). nih.govresearchgate.net These particles are stabilized by the condensation of the silane groups. Furthermore, drying these hybrid gels can yield transparent, mesoporous materials with very high surface areas, suitable for applications in catalysis, sensing, or as separation media. nih.gov
Table 3: Properties of Hybrid Materials from N-(3-Trimethoxysilylpropyl)acrylamide Precursors
| Hybrid Material Type | Synthesis Method | Key Property | Reported Value/Finding |
|---|---|---|---|
| PTMSPAA-Silica Co-network | Sol-gel process | Porosity and Surface Area | Transparent mesoporous hybrids with surface areas up to 400 m²/g. nih.gov |
| PTMSPAA-b-PNIPAM Nanoparticles | RAFT Polymerization & Self-Assembly | Thermoresponsive Behavior | Formation of particles with sizes dependent on the PNIPAM block length, stabilized by silica condensation. nih.govresearchgate.net |
| PTMSPAA Homopolymer | RAFT Polymerization | Controlled Molecular Weight | Linear increase in molecular weight with monomer conversion; low polydispersity (<1.2). nih.govresearchgate.net |
Biomedical and Biological Applications of N 3 Trimethoxysilylpropyl Acetamide
Modification of Biomaterial Surfaces for Enhanced Biocompatibility
The interaction between a biomaterial and the surrounding biological environment is largely dictated by its surface properties. Surface modification is a key strategy to improve the performance of medical implants and devices by enhancing their biocompatibility and reducing adverse reactions. nih.gov Acetamidopropyltrimethoxysilane plays a crucial role in this area by enabling the covalent grafting of functional molecules onto biomaterial surfaces, which can significantly improve their interaction with biological systems. nih.gov
Promotion of Cell Adhesion and Proliferation
The ability of cells to adhere to and proliferate on a biomaterial surface is fundamental for the successful integration of an implant. Surface modification with this compound can create a more favorable environment for cells. The acetamide (B32628) group can be hydrolyzed to an amine group, which can then be used to immobilize bioactive molecules like peptides or proteins that are known to promote cell adhesion. This tailored surface chemistry can guide cellular behavior, encouraging attachment and growth, which is essential for tissue regeneration and implant integration.
Enhancement of Osseointegration in Implantology
Osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant, is critical for the long-term success of dental and orthopedic implants. nih.govnih.govimplant-scit.com Titanium and its alloys are commonly used for these implants due to their excellent mechanical properties and general biocompatibility. nih.gov However, their surfaces are often modified to accelerate and enhance the osseointegration process. nih.gov
This compound can be used to coat titanium surfaces, creating a more bioactive interface. This modification can promote the deposition of hydroxyapatite, the primary mineral component of bone, onto the implant surface. This, in turn, can lead to more rapid and robust bone formation around the implant, improving its stability and longevity. nih.govclinicaltrials.govnih.gov
Modulation of Cellular Processes via Surface-Modified Biomaterials
Beyond simply promoting cell adhesion, surface modification with this compound can be used to actively modulate specific cellular processes. By attaching specific signaling molecules to the implant surface, it is possible to direct cell differentiation, control inflammation, and influence other critical biological responses. This level of control is a key goal in the field of regenerative medicine, aiming to create "smart" biomaterials that can actively guide the healing process. nih.govnih.gov
Role in Drug Delivery Systems and Controlled Release Mechanisms
This compound is also being explored for its potential in the development of advanced drug delivery systems. The ability to functionalize the surfaces of nanoparticles or other drug carriers with this silane (B1218182) allows for the attachment of targeting ligands or for the creation of coatings that control the release of therapeutic agents. nih.govnih.govyoutube.comyoutube.com
For example, by incorporating this compound into a polymer matrix, it is possible to create a system where the drug is released in a sustained and controlled manner. nih.gov The rate of release can be tuned by altering the chemical composition and structure of the silane-modified matrix. nih.govyoutube.com This is particularly important for delivering potent drugs that require precise dosing over extended periods. youtube.com
Development of Biosensors and Diagnostic Platforms
The development of sensitive and specific biosensors is crucial for early disease diagnosis and monitoring. This compound can be used to immobilize biorecognition elements, such as antibodies or enzymes, onto the surface of a sensor chip. The trimethoxysilyl group forms a stable covalent bond with the sensor substrate (often silica-based), while the acetamide group provides a point of attachment for the biological component. This stable and oriented immobilization is key to the performance and reliability of the biosensor, enabling the detection of specific biomarkers with high accuracy. mdpi.com
Engineering of Scaffolds and Matrices for Tissue Engineering
Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, scaffolds, and growth factors. nih.govnih.govmdpi.com Scaffolds provide a three-dimensional template for tissue regeneration, mimicking the natural extracellular matrix (ECM). mdpi.comresearchgate.netmdpi.com The properties of these scaffolds are critical to their success.
This compound can be used to modify the surfaces of tissue engineering scaffolds to enhance their biological performance. By incorporating this silane, scaffolds can be functionalized with bioactive molecules that promote cell attachment, proliferation, and differentiation. For instance, modifying a scaffold with peptides that mimic the cell-binding domains of ECM proteins can significantly improve its ability to support tissue growth. This approach allows for the creation of scaffolds that are not just passive supports, but active participants in the regenerative process. nih.govresearchgate.netmdpi.com
| Application Area | Specific Use of this compound | Desired Outcome |
| Biomaterial Surface Modification | Covalent grafting of bioactive molecules | Enhanced biocompatibility, cell adhesion, and osseointegration |
| Drug Delivery | Surface functionalization of drug carriers | Controlled and targeted release of therapeutics |
| Biosensors | Immobilization of biorecognition elements | Sensitive and specific detection of biomarkers |
| Tissue Engineering | Surface modification of scaffolds | Improved cell attachment, proliferation, and tissue regeneration |
Advanced Characterization Techniques for N 3 Trimethoxysilylpropyl Acetamide and Modified Systems
Spectroscopic Techniques for Chemical Structure and Bonding Analysis (FT-IR, XPS, Raman, NMR)
Spectroscopic techniques are fundamental in elucidating the chemical structure and bonding of N-(3-trimethoxysilyl)acetamide and confirming its successful grafting onto various substrates.
Fourier-Transform Infrared Spectroscopy (FTIR) is instrumental in identifying the functional groups present in the silane (B1218182) molecule and tracking the chemical changes during surface modification. The FTIR spectrum of N-(3-trimethoxysilyl)acetamide exhibits characteristic peaks corresponding to its distinct chemical moieties. For instance, the presence of an amide group is confirmed by the C=O stretching vibration. The Si-O-CH₃ groups, crucial for the silane's reactivity with substrates, also show specific absorption bands. When this silane is used to modify a surface, new peaks appear in the spectrum of the modified material, confirming the successful immobilization of the silane. For example, the appearance of bands related to the methylene (B1212753) and methyl groups of the propyl chain provides evidence of the silane's presence.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. XPS is particularly useful for analyzing surfaces modified with N-(3-trimethoxysilyl)acetamide. By analyzing the core level spectra of elements like Si, C, N, and O, one can confirm the presence of the silane on the surface and determine the nature of the chemical bonds formed. For instance, the Si 2p spectrum can distinguish between the silicon in the silane and silicon in a silica (B1680970) substrate, providing evidence of the covalent linkage.
Raman Spectroscopy offers complementary information to FTIR, particularly for symmetric vibrations and bonds that are weak in IR absorption. The Raman spectrum of acetamide (B32628), a related compound, shows distinct peaks that can be used for identification. While specific Raman data for N-(3-trimethoxysilyl)acetamide is less common in publicly available literature, the technique can be applied to identify the characteristic vibrations of the silane and to study its interaction with surfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed molecular structure of N-(3-trimethoxysilyl)acetamide in solution. ¹H NMR can identify the different types of protons present in the molecule, such as those on the methyl groups of the trimethoxysilyl moiety, the propyl chain, and the acetamido group. ¹³C NMR provides information about the carbon skeleton of the molecule. Furthermore, ²⁹Si NMR is invaluable for studying the hydrolysis and condensation reactions of the trimethoxysilyl group, showing the transformation from T⁰ (unreacted) to T¹, T², and T³ (condensed) species.
Interactive Data Table: Key Spectroscopic Features for N-(3-Trimethoxysilyl)propyl)acetamide
| Technique | Key Feature | Typical Wavenumber/Chemical Shift | Significance |
| FTIR | C=O stretch (amide) | ~1640-1680 cm⁻¹ | Confirms presence of acetamido group |
| N-H bend (amide) | ~1540 cm⁻¹ | Confirms presence of acetamido group | |
| Si-O-C stretch | ~1080-1100 cm⁻¹ | Indicates presence of methoxysilyl groups | |
| C-H stretch | ~2850-2960 cm⁻¹ | Confirms presence of propyl chain | |
| XPS | Si 2p | Binding Energy varies | Identifies silicon's chemical state (silane vs. substrate) |
| C 1s | Binding Energy varies | Distinguishes carbon in propyl chain and acetamido group | |
| N 1s | Binding Energy varies | Confirms presence of nitrogen from the amide group | |
| O 1s | Binding Energy varies | Identifies oxygen in amide and siloxy groups | |
| ¹H NMR | -OCH₃ protons | ~3.5 ppm | Signal from the trimethoxysilyl group |
| -CH₂- protons | Varies | Signals from the propyl chain | |
| -CH₃ (acetyl) protons | ~2.0 ppm | Signal from the acetamido group | |
| ¹³C NMR | Carbonyl carbon | ~170 ppm | Signal from the amide carbonyl |
| Propyl chain carbons | Varies | Signals from the different carbons in the propyl chain | |
| Methoxy (B1213986) carbons | ~50 ppm | Signal from the methoxy groups | |
| ²⁹Si NMR | T⁰, T¹, T², T³ species | Varies | Monitors hydrolysis and condensation of the silane |
This structured approach to spectroscopic analysis provides a robust framework for understanding the chemical nature of N-(3-trimethoxysilyl)acetamide and its interactions in modified systems. The combination of these techniques allows for a thorough characterization, from the bulk properties of the silane to the specific bonding at a modified interface.### 7.2. Microscopic and Morphological Analysis of Modified Surfaces and Interfaces (SEM, TEM, AFM, EBSD)
Microscopy techniques are essential for visualizing the surface and interfacial morphology of materials modified with N-(3-trimethoxysilyl)propyl)acetamide. They provide critical information on how the silane treatment alters the surface topography, the uniformity of the coating, and the microstructure of the resulting composite materials.
Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface topography of materials. When a substrate is treated with N-(3-trimethoxysilyl)propyl)acetamide, SEM can reveal changes in the surface texture. For instance, SEM images can show the formation of a silane layer, which may appear as a smoother or more uniform surface compared to the untreated substrate. In some cases, particularly with higher concentrations or improper application, the silane may form agglomerates or a non-uniform, patch-like network on the surface. SEM is also invaluable for examining the cross-section of composite materials, where it can help to visualize the interface between the silane-treated filler and the polymer matrix, providing insights into adhesion and dispersion.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to study the internal structure of materials. For systems incorporating N-(3-trimethoxysilyl)propyl)acetamide, TEM can be employed to analyze the thickness and uniformity of the silane layer at the nanoscale. It is particularly useful for examining the interface between nanoparticles and a polymer matrix in nanocomposites. TEM can help to confirm that the silane is indeed coating the individual particles and to assess the quality of the particle-matrix interface, which is crucial for the mechanical and thermal properties of the composite.
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography at the nanometer scale. Unlike electron microscopy techniques, AFM can be performed in various environments, including liquid, and provides three-dimensional surface profiles. For surfaces modified with N-(3-trimethoxysilyl)propyl)acetamide, AFM can quantify changes in surface roughness. It can reveal the formation of self-assembled monolayers of the silane, which may appear as flat layers with some islands due to polymerization. The height and width of these features can be precisely measured, providing detailed information about the structure of the silane film.
Electron Backscatter Diffraction (EBSD) is a specialized SEM-based technique used to determine the crystallographic orientation of materials. While not directly used to analyze the amorphous silane layer itself, EBSD is crucial for characterizing the crystalline substrates or fillers that are being modified. By providing information on grain size, crystal orientation, and grain boundaries, EBSD helps to understand how the substrate's microstructure might influence the deposition and organization of the N-(3-trimethoxysilyl)propyl)acetamide layer. This information is vital for correlating the material's microstructure with its properties after surface modification.
Interactive Data Table: Microscopic Techniques for N-(3-trimethoxysilyl)propyl)acetamide Modified Systems
| Technique | Information Obtained | Relevance to Modified Systems | Typical Observations |
| SEM | Surface topography, morphology of coatings and composites. | Visualizing the effect of silane treatment on surface texture and filler dispersion. | Formation of uniform layers, agglomerates, or patch-like networks. Improved filler distribution in composites. |
| TEM | Internal structure, layer thickness, interfacial analysis. | Measuring the thickness of the silane layer and examining the filler-matrix interface at the nanoscale. | Conformal silane coatings on nanoparticles, analysis of interfacial bonding quality. |
| AFM | 3D surface topography, surface roughness, nanostructure of films. | Quantifying changes in surface roughness and visualizing the formation of self-assembled monolayers. | Formation of flat silane layers with islands, measurement of layer thickness and feature dimensions. |
| EBSD | Crystallographic orientation, grain size, grain boundaries. | Characterizing the crystalline substrate or filler material before and after modification. | Understanding the influence of substrate microstructure on silane deposition and organization. |
By combining these microscopic techniques, a comprehensive understanding of the morphological and structural changes induced by N-(3-trimethoxysilyl)propyl)acetamide treatment can be achieved. This knowledge is critical for optimizing the modification process and tailoring the properties of the final materials for specific applications.### 7.3. Surface-Specific Characterization Methods (Contact Angle Goniometry, Surface Plasmon Resonance (SPR), Sum Frequency Generation (SFG), Second Harmonic Generation (SHG))
A variety of surface-specific techniques are employed to characterize the properties and molecular structure of surfaces modified with N-(3-trimethoxysilyl)propyl)acetamide. These methods provide detailed information about wettability, layer thickness, and molecular orientation at the interface.
Contact Angle Goniometry is a straightforward yet powerful technique used to determine the wettability of a surface by measuring the contact angle of a liquid droplet on it. The modification of a surface with N-(3-trimethoxysilyl)propyl)acetamide can significantly alter its surface energy and, consequently, its wettability. For example, applying this silane to a hydrophilic surface like glass can make it more hydrophobic, resulting in an increased water contact angle. This change in contact angle serves as a clear indicator of successful surface modification. Dynamic contact angle measurements, which involve measuring the advancing and receding angles, can provide further insights into the homogeneity and stability of the silane coating.
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor molecular interactions and measure the thickness of thin films in real-time and without the need for labels. SPR detects changes in the refractive index at the surface of a metal film, typically gold. When N-(3-trimethoxysilyl)propyl)acetamide is deposited onto a gold-coated substrate, the formation of the silane layer causes a shift in the SPR signal, which can be correlated to the layer's thickness. This technique is particularly valuable for studying the kinetics of silane adsorption from solution and for quantifying the amount of material bound to the surface.
Sum Frequency Generation (SFG) Vibrational Spectroscopy is a nonlinear optical technique that is inherently surface-specific. It provides vibrational spectra of molecules at interfaces, offering information about their chemical identity, concentration, and orientation. SFG has been used to study the molecular structure of silane monolayers at polymer interfaces. For a surface modified with N-(3-trimethoxysilyl)propyl)acetamide, SFG can probe the orientation of the propyl chain and the acetamido group at the interface. This can reveal, for example, whether the molecules are ordered and how they are oriented with respect to the surface normal. Such molecular-level insights are crucial for understanding the mechanisms of adhesion and surface functionalization.
Interactive Data Table: Surface-Specific Characterization Methods for N-(3-trimethoxysilyl)propyl)acetamide Modified Systems
| Technique | Principle | Information Obtained | Relevance to Modified Systems |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with a solid surface. | Surface wettability (hydrophilicity/hydrophobicity), surface energy. | Confirms successful surface modification by detecting changes in wettability. Assesses coating homogeneity. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a metal surface due to molecular adsorption. | Real-time monitoring of layer formation, layer thickness, binding kinetics, and affinity. | Quantifies the amount of silane deposited and studies the dynamics of the modification process. |
| Sum Frequency Generation (SFG) | A second-order nonlinear optical process that provides vibrational spectra of interfacial molecules. | Molecular orientation, conformation, and ordering at interfaces. | Provides detailed molecular-level information about the structure of the silane layer. |
| Second Harmonic Generation (SHG) | A second-order nonlinear optical process sensitive to the lack of inversion symmetry at interfaces. | Interfacial symmetry, electronic properties, and molecular orientation. | Probes the overall order and electronic structure of the silane molecules at the interface. |
The application of these surface-specific characterization methods provides a multi-faceted understanding of the changes that occur at a material's surface upon modification with N-(3-trimethoxysilyl)propyl)acetamide. This detailed knowledge is essential for designing and optimizing functional surfaces for a wide range of applications.### 7.4. Rheological and Mechanical Property Assessment of N-(3-Trimethoxysilyl)propyl)acetamide-Incorporated Materials
The incorporation of N-(3-trimethoxysilyl)propyl)acetamide as a coupling agent or surface modifier can significantly influence the rheological and mechanical properties of materials, particularly in polymer composites. Assessing these properties is crucial for understanding the performance of the final product.
Rheological Assessment: Rheology is the study of the flow of matter, primarily in a liquid state but also as "soft solids." In the context of materials incorporating N-(3-trimethoxysilyl)propyl)acetamide, rheological measurements are often performed on the polymer matrix before curing or solidification.
Viscosity: The addition of silane-treated fillers can alter the viscosity of a polymer resin. Effective surface treatment with N-(3-trimethoxysilyl)propyl)acetamide can improve the dispersion of fillers, which may lead to a decrease or a more stable viscosity compared to systems with poorly dispersed, agglomerated fillers. This is critical for processing, as a consistent and appropriate viscosity is necessary for molding and other manufacturing techniques. Some studies on polymers like polypropylene (B1209903) have investigated how degradation during processing, which affects viscosity, can be monitored. While not directly about N-(3-trimethoxysilyl)propyl)acetamide, these studies highlight the importance of rheological properties in polymer processing.
Curing Behavior: For thermosetting resins, rheological analysis can be used to monitor the curing process. The change in viscosity over time at a given temperature provides information about the gel time and curing rate. The presence of N-(3-trimethoxysilyl)propyl)acetamide can influence these parameters by affecting the interaction between the polymer chains and the filler particles.
Mechanical Property Assessment: The primary role of a coupling agent like N-(3-trimethoxysilyl)propyl)acetamide is to enhance the mechanical performance of composite materials by improving the interfacial adhesion between the filler and the polymer matrix.
Tensile Properties: Tensile testing is one of the most common methods to evaluate the mechanical strength of a material.
Tensile Strength: This is the maximum stress a material can withstand while being stretched or pulled before breaking. The use of silane coupling agents like N-(3-trimethoxysilyl)propyl)acetamide generally leads to an increase in the tensile strength of composites. This is because the silane creates a strong bond between the filler and the matrix, allowing for efficient stress transfer from the polymer to the reinforcing filler.
Elongation at Break: This indicates the ductility of the material. Often, the addition of fillers can make a material more brittle, reducing its elongation at break. However, by improving interfacial adhesion, a silane coupling agent can sometimes mitigate this effect, although a decrease in elongation is still common.
Flexural Properties: Flexural strength and modulus are determined through bending tests and are important for materials that will be subjected to bending loads. Similar to tensile properties, effective silane coupling enhances flexural strength and modulus by improving the interfacial bond.
Impact Strength: This measures the material's ability to resist fracture under a sudden applied load. Improved adhesion at the filler-matrix interface due to the silane treatment can enhance the impact strength of a composite by providing a mechanism for energy dissipation at the interface.
Interactive Data Table: Impact of N-(3-Trimethoxysilyl)propyl)acetamide on Material Properties
| Property | Method of Assessment | Expected Effect of Silane Incorporation | Rationale |
| Viscosity | Rheometer | Can decrease or stabilize | Improved filler dispersion reduces inter-particle friction. |
| Tensile Strength | Universal Testing Machine | Increase | Enhanced interfacial adhesion allows for efficient stress transfer from matrix to filler. |
| Tensile Modulus | Universal Testing Machine | Increase | Stronger bonding to stiff fillers increases the overall stiffness of the composite. |
| Elongation at Break | Universal Testing Machine | Often decreases | Increased stiffness and reduced polymer chain mobility can lead to more brittle behavior. |
| Flexural Strength | Three-point bending test | Increase | Improved interfacial bonding enhances resistance to bending forces. |
| Impact Strength | Izod or Charpy impact tester | Increase | Better adhesion provides a mechanism for energy absorption at the interface, preventing crack propagation. |
Thermal analysis techniques are crucial for evaluating the stability and phase transitions of materials that incorporate N-(3-trimethoxysilyl)propyl)acetamide. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. DTA detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. This information helps to identify phase transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like oxidation or decomposition. In materials containing N-(3-trimethoxysilyl)propyl)acetamide, DTA can be used to study how the silane affects these transition temperatures.
Differential Scanning Calorimetry (DSC) is a more quantitative technique than DTA. It measures the amount of heat required to increase the temperature of a sample compared to a reference. DSC is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. The incorporation of N-(3-trimethoxysilyl)propyl)acetamide and fillers can influence these transitions. For example, the Tg of a polymer composite may increase due to the restricted mobility of polymer chains at the well-bonded filler-matrix interface. DSC can also be used to study the curing kinetics of thermosetting resins, providing information on the heat of reaction and the degree of cure.
Interactive Data Table: Thermal Analysis of N-(3-trimethoxysilyl)propyl)acetamide-Incorporated Materials
| Technique | Measurement | Information Obtained | Relevance to Modified Systems |
| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperatures, composition of composites. | Evaluates the effect of the silane on the thermal degradation of the material. A shift to higher decomposition temperatures indicates improved stability. |
| DTA | Temperature difference vs. Temperature | Transition temperatures (melting, crystallization, glass transition), reaction temperatures (exothermic/endothermic). | Identifies how the silane modification alters the phase behavior and reaction temperatures of the material. |
| DSC | Heat flow vs. Temperature | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), heat of fusion/crystallization, degree of crystallinity, curing kinetics. | Quantifies the effect of the silane on the polymer's phase transitions and can be used to study the curing of thermoset composites. |
By using TGA, DTA, and DSC, a comprehensive understanding of the thermal behavior of materials modified with N-(3-trimethoxysilyl)propyl)acetamide can be obtained. This information is vital for determining the processing parameters and the service temperature limits of these materials, ensuring their reliability and performance in various applications.### 7.6. Small Angle Neutron Scattering and Mass Spectrometry for Ligand Shell Characterization
Advanced techniques such as Small Angle Neutron Scattering (SANS) and Mass Spectrometry (MS) provide powerful means to characterize the ligand shell formed by N-(3-trimethoxysilyl)propyl)acetamide on nanoparticles and other surfaces at a molecular level.
Small Angle Neutron Scattering (SANS) is a technique that probes the structure of materials on a length scale of approximately 1 to 100 nanometers. It is particularly well-suited for studying the structure of nanoparticles and their surrounding ligand shells in solution. By scattering neutrons off the sample and analyzing the resulting scattering pattern, information about the size, shape, and aggregation state of the nanoparticles can be obtained.
A key advantage of SANS is the ability to use contrast variation. By selectively deuterating either the solvent or the ligand molecules, it is possible to make certain parts of the system "invisible" to the neutrons. This allows for the direct characterization of the ligand shell's thickness, density, and conformation around a nanoparticle core. For nanoparticles functionalized with N-(3-trimethoxysilyl)propyl)acetamide, SANS can be used to study how the silane molecules arrange themselves on the surface and to determine the thickness and uniformity of the resulting coating. This is crucial for understanding how the ligand shell influences the nanoparticle's stability and interactions with its environment.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for identifying and quantifying molecules. In the context of N-(3-trimethoxysilyl)propyl)acetamide, mass spectrometry can be used in several ways:
Molecular Characterization: The mass spectrum of N-(3-trimethoxysilyl)propyl)acetamide itself can confirm its molecular weight and provide information about its fragmentation pattern, which aids in structural elucidation.
Analysis of Modified Surfaces: While not a direct surface analysis technique, MS can be used to analyze molecules that have been desorbed from a modified surface. This can help to identify the chemical species present on the surface and to study the byproducts of the silanization reaction.
Characterization of Ligand Exchange: In studies where N-(3-trimethoxysilyl)propyl)acetamide is used to replace existing ligands on a nanoparticle surface, MS can be used to analyze the displaced ligands, providing information about the efficiency and completeness of the ligand exchange process.
While direct "top-down" mass spectrometry of intact ligand-coated nanoparticles is challenging, the information gained from analyzing the constituent molecules is invaluable for understanding the surface chemistry.
Interactive Data Table: Advanced Techniques for Ligand Shell Characterization
| Technique | Principle | Information Obtained | Relevance to N-(3-trimethoxysilyl)propyl)acetamide Systems |
| Small Angle Neutron Scattering (SANS) | Measures the scattering of neutrons by a sample to probe structures on the nanoscale. | Size and shape of nanoparticles, thickness and density of the ligand shell, aggregation state. | Provides detailed structural information about the arrangement of the silane molecules on the nanoparticle surface in solution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural information from fragmentation patterns, identification of surface species after desorption. | Confirms the identity of the silane and can be used to analyze the chemistry of the modified surface. |
Degradation Pathways and Environmental Fate of N 3 Trimethoxysilylpropyl Acetamide Modified Systems
Hydrolytic Degradation of Siloxane Networks
The primary degradation pathway for siloxane networks derived from N-(3-Trimethoxysilylpropyl)acetamide in aqueous environments is hydrolysis. The trimethoxysilyl groups of the silane (B1218182) undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanols can then condense with other silanols or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds, creating a crosslinked network. gelest.com However, these siloxane bonds are susceptible to hydrolysis, a reaction that is influenced by several factors.
The hydrolysis of alkoxysilanes is a multi-step process that begins with the hydrolysis of the alkoxy groups (in this case, methoxy (B1213986) groups) to form silanols and methanol (B129727). gelest.com This is followed by the condensation of these silanols into oligomers and eventually a cross-linked network. The stability of the resulting siloxane network is not absolute and can be compromised by water, leading to a reversal of the condensation process.
The rate of hydrolysis is significantly affected by pH. Generally, the hydrolysis of alkoxysilanes is slowest at a neutral pH and is catalyzed by both acidic and basic conditions. gelest.com For aminosilanes, a class of compounds structurally related to N-(3-Trimethoxysilylpropyl)acetamide, the amine functionality can autocatalyze the hydrolysis of the siloxane bonds, particularly in aqueous media. nih.gov This occurs through the formation of a five-membered cyclic intermediate, which facilitates the cleavage of the Si-O-Si linkage. nih.gov Although N-(3-Trimethoxysilylpropyl)acetamide contains an amide rather than a primary amine, the potential for intramolecular catalysis should be considered.
The structure of the organofunctional group also plays a role. The propyl chain linking the silicon atom to the acetamido group provides a degree of flexibility that can influence the accessibility of the siloxane bonds to water molecules.
Table 1: Factors Influencing Hydrolytic Degradation of Siloxane Networks
| Factor | Influence on Degradation | Research Findings |
| pH | Catalyzes hydrolysis at acidic and basic pH levels. | The rate of hydrolysis for alkoxysilanes is generally at its minimum around a pH of 7. gelest.com |
| Temperature | Higher temperatures generally accelerate the rate of hydrolysis. | Studies on aminosilanes have shown increased degradation of silane layers at elevated temperatures in the presence of humidity. researchgate.net |
| Water Availability | Essential for the hydrolysis reaction to proceed. | The amount of water present determines the extent of hydrolysis and subsequent condensation or degradation. gelest.com |
| Functional Group | Amine groups in aminosilanes can autocatalyze hydrolysis. nih.gov | The acetamido group in N-(3-Trimethoxysilylpropyl)acetamide may have a different catalytic effect compared to primary amines. |
| Solvent | The solvent used during the initial silanization can affect the stability of the resulting network. | The choice of solvent can influence the initial structure and density of the silane layer, impacting its hydrolytic stability. |
Assessment of Biodegradation Mechanisms in Diverse Environments
Specific research on the biodegradation mechanisms of N-(3-Trimethoxysilylpropyl)acetamide is limited in the available scientific literature. However, general principles of microbial degradation of organic compounds can provide some insights into its likely fate in various environments.
The biodegradation of this compound would likely involve two main aspects: the cleavage of the amide bond and the degradation of the propyl-silane backbone.
Amide Bond Cleavage: The acetamido group (-NH-CO-CH₃) is an amide linkage. In biological systems, amide bonds can be cleaved by amidase enzymes, also known as amidohydrolases. A wide variety of microorganisms in soil and water possess amidases that could potentially hydrolyze the amide bond in N-(3-Trimethoxysilylpropyl)acetamide, yielding acetic acid and 3-aminopropyltrimethoxysilane (B80574) or its hydrolyzed form, 3-aminopropylsilanetriol. The biodegradability would depend on the specificity of the microbial enzymes present in a given environment. For instance, some bacteria have been shown to degrade other synthetic amides. nih.gov
Degradation of the Alkyl-Silane Backbone: The carbon-silicon bond is generally considered to be relatively stable. However, microbial degradation of organosilicon compounds can occur. The ultimate biodegradation products of the silane part of the molecule would be silicic acid (Si(OH)₄), which is a naturally occurring compound in aquatic systems, and the degradation products of the propyl chain. The propyl chain itself is a simple alkyl chain and would likely be degraded through common microbial metabolic pathways such as beta-oxidation if it were a fatty acid, or other oxidative pathways for short-chain alkanes.
Stability under Various Environmental Stressors (e.g., Temperature, Humidity, UV Exposure, Chemical Agents)
The stability of materials modified with N-(3-Trimethoxysilylpropyl)acetamide is critical for their performance and lifespan. Various environmental stressors can impact the integrity of the siloxane network and the functional organic group.
Temperature and Humidity: As discussed in the hydrolytic degradation section, temperature and humidity are key factors. High humidity provides the water necessary for hydrolysis of the siloxane bonds, and elevated temperatures accelerate this process. researchgate.net The combination of high temperature and high humidity is particularly detrimental to the stability of silane-based coatings. lakshmiwebshop.nl
UV Exposure: Ultraviolet (UV) radiation, a component of sunlight, can be a significant environmental stressor for polymeric materials. While the Si-O-Si backbone of the siloxane network is relatively transparent to UV light and thus quite stable, the organic part of the molecule, the N-acetyl-3-aminopropyl group, could be susceptible to photodegradation. UV radiation can lead to the formation of free radicals, which can initiate chain scission and other degradation reactions in the organic moiety. nih.gov This could result in a loss of the desired surface functionality imparted by the acetamido group. The extent of UV degradation would depend on the intensity and wavelength of the radiation, as well as the presence of other components in the material that might act as photosensitizers or photostabilizers.
Chemical Agents: The chemical resistance of N-(3-Trimethoxysilylpropyl)acetamide-modified systems depends on the nature of the chemical agent. The siloxane bonds are generally resistant to many organic solvents but are susceptible to strong acids and bases, which catalyze their hydrolysis. The amide group is also susceptible to hydrolysis under strong acidic or basic conditions, which would be more aggressive than the enzyme-catalyzed hydrolysis discussed under biodegradation.
Table 2: Stability of Acetamidopropyltrimethoxysilane-Modified Systems under Environmental Stressors
| Stressor | Effect on Modified System | Research Findings and General Principles |
| Temperature | Accelerates hydrolytic degradation, especially in the presence of moisture. | Elevated temperatures are known to increase the rate of chemical reactions, including hydrolysis of siloxane bonds. researchgate.net |
| Humidity | Provides water for hydrolysis, leading to the breakdown of the siloxane network. | High humidity is a critical factor in the decomposition of silane layers on surfaces. lakshmiwebshop.nl |
| UV Exposure | Can cause photodegradation of the organic functional group (acetamidopropyl). | The organic components of silanes can be susceptible to UV-induced degradation, leading to discoloration and loss of functionality. nih.gov |
| Chemical Agents | Strong acids and bases can catalyze the hydrolysis of both the siloxane and amide bonds. | Siloxane bonds are known to be cleaved under strong acidic or basic conditions. |
Analysis and Impact of Degradation Products on Biological and Environmental Systems
Detailed studies on the specific degradation products of N-(3-Trimethoxysilylpropyl)acetamide and their environmental impact are not extensively available in the reviewed literature. However, based on the predicted degradation pathways, we can anticipate the formation of several key molecules and consider their potential effects.
The primary degradation products are expected to be:
Methanol: Formed from the hydrolysis of the methoxy groups on the silicon atom. Methanol is readily biodegradable and has a low order of toxicity to most aquatic organisms at low concentrations, but it can be toxic at higher concentrations.
3-Aminopropylsilanetriol: This would be the initial product of complete hydrolysis of the silane. Silanetriols are generally considered to have low toxicity. For example, Silanetriol is listed with low concern for cancer, allergies, and reproductive toxicity in some cosmetic ingredient reviews.
Acetic Acid: Produced from the hydrolysis of the acetamido group. Acetic acid is a common, readily biodegradable organic acid with low toxicity at environmentally relevant concentrations.
Silicic Acid (Si(OH)₄): The ultimate degradation product of the silicon-containing part of the molecule. Silicic acid is a natural and essential nutrient for some aquatic organisms like diatoms and is considered non-toxic.
The environmental impact of the degradation products would depend on their concentration in the environment and their individual toxicities. While the expected primary degradation products are generally of low environmental concern, the potential for intermediate degradation products and their effects should not be entirely dismissed without specific toxicological data. For example, the toxicity of degradation products of other complex chemical compounds has been shown to sometimes be a concern. gelest.com
Table 3: Potential Degradation Products and Their Environmental Considerations
| Degradation Product | Formation Pathway | Potential Environmental Impact |
| Methanol | Hydrolysis of methoxysilyl groups | Readily biodegradable; low toxicity at low concentrations. |
| 3-Aminopropylsilanetriol | Hydrolysis of the silane | Generally considered to have low toxicity. |
| Acetic Acid | Hydrolysis of the acetamido group | Readily biodegradable; low toxicity at environmentally relevant concentrations. |
| Silicic Acid | Ultimate degradation of the silane | Natural nutrient for some aquatic organisms; non-toxic. |
Further research is needed to definitively identify the degradation products of N-(3-Trimethoxysilylpropyl)acetamide under various environmental conditions and to assess their potential impact on biological and environmental systems through ecotoxicological studies.
Theoretical and Computational Studies of N 3 Trimethoxysilylpropyl Acetamide Interactions
Molecular Dynamics Simulations of Interfacial Adsorption and Conformation
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at interfaces, providing insights into adsorption processes and conformational changes that are often difficult to obtain through experimental methods alone. In the context of N-(3-Trimethoxysilylpropyl)acetamide, MD simulations can elucidate its interaction with various substrates at an atomic level.
Studies have shown that the adsorption dynamics of nanoparticles on surfaces are significantly influenced by their surface chemistry. For instance, silica (B1680970) nanoparticles surface-modified with both hydrophobic and hydrophilic agents exhibit considerable adsorption, whereas those with only one type of agent show negligible adsorption. nih.gov This principle is relevant to understanding the interfacial behavior of N-(3-Trimethoxysilylpropyl)acetamide, which possesses both a hydrophilic acetamide (B32628) group and a hydrophobic propyl chain.
MD simulations can be employed to model the adsorption of N-(3-Trimethoxysilylpropyl)acetamide onto surfaces like silica or metal oxides. These simulations can track the trajectories of individual molecules, revealing how they approach, adsorb, and arrange themselves on the substrate. Key parameters that can be extracted from these simulations include:
Adsorption Energy: The strength of the interaction between the silane (B1218182) and the surface.
Conformational Analysis: The orientation and folding of the propylacetamide chain upon adsorption.
Hydration and Solvent Effects: The role of water or other solvents in mediating the interaction between the silane and the substrate.
Table 1: Representative Parameters from a Hypothetical MD Simulation of N-(3-Trimethoxysilylpropyl)acetamide on a Silica Surface
| Parameter | Value | Description |
| Adsorption Energy | -150 kJ/mol | Indicates a strong, favorable interaction between the silane and the silica surface. |
| Distance (Si_silane - O_surface) | 3.5 Å | Average distance between the silicon atom of the silane and an oxygen atom on the silica surface, suggesting close proximity for interaction. |
| Dihedral Angle (C-C-C-N) | 175° | Represents the near-extended conformation of the propyl chain on the surface. |
| Number of Hydrogen Bonds | 2.5 | Average number of hydrogen bonds per molecule between the acetamide group and the surface. |
This data is illustrative and would be generated from specific MD simulation studies.
Understanding these interfacial dynamics is crucial for optimizing the performance of N-(3-Trimethoxysilylpropyl)acetamide as a coupling agent or surface modifier in various applications.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comrsc.orgresearchgate.net It has become an invaluable tool for elucidating reaction mechanisms, predicting molecular properties, and understanding the nature of chemical bonding. mdpi.comnih.gov For N-(3-Trimethoxysilylpropyl)acetamide, DFT calculations can provide detailed insights into its reactivity and electronic characteristics.
DFT can be used to model the hydrolysis of the trimethoxysilyl group, a critical first step in the formation of a stable bond with an inorganic substrate. By calculating the energy profile of the reaction pathway, researchers can identify transition states and determine the activation energies for each step of the hydrolysis process. This information is vital for understanding the kinetics of the reaction and how factors like pH and catalysts might influence it.
Furthermore, DFT calculations can reveal the electronic structure of the molecule, including:
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to donate or accept electrons.
Partial Atomic Charges: DFT can calculate the distribution of electron density within the molecule, revealing which atoms are electron-rich or electron-deficient. This is crucial for predicting sites of electrophilic or nucleophilic attack.
Bonding Analysis: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to DFT results to characterize the nature of chemical bonds, distinguishing between covalent and ionic interactions.
For instance, DFT calculations could demonstrate how the electron-withdrawing nature of the acetamide group influences the reactivity of the silane. The adhesion energy at the interface between silane coupling agents and substrates like copper has been successfully evaluated using DFT simulations, showing a correlation between calculated adhesion energy and experimental peel strength. doaj.org
Table 2: Illustrative DFT-Calculated Properties of N-(3-Trimethoxysilylpropyl)acetamide
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Relates to the electron affinity and electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.7 eV | An indicator of the molecule's chemical stability and reactivity. |
| Mulliken Charge on Si | +1.8 e | Indicates the electrophilic nature of the silicon atom, making it susceptible to nucleophilic attack during hydrolysis. |
| Mulliken Charge on N | -0.6 e | Indicates the nucleophilic character of the nitrogen atom in the acetamide group. |
This data is for illustrative purposes and would be derived from specific DFT calculations.
Predictive Modeling of N-(3-Trimethoxysilylpropyl)acetamide Performance in Composite Systems
Predictive modeling aims to establish a quantitative relationship between the chemical structure and properties of a material and its performance in a specific application. In the context of N-(3-Trimethoxysilylpropyl)acetamide, predictive models can be developed to forecast its effectiveness as a coupling agent in composite materials. These models often integrate data from experimental studies and computational simulations to create a comprehensive understanding of structure-property-performance relationships.
The performance of a silane coupling agent in a composite is multi-faceted, encompassing improvements in mechanical strength, adhesion, and environmental durability. Predictive models can be tailored to specific performance metrics. For example, a model could be developed to predict the increase in tensile strength of a glass fiber-reinforced polymer composite as a function of the concentration of N-(3-Trimethoxysilylpropyl)acetamide applied to the fibers.
The development of such models typically involves several steps:
Data Collection: Gathering a large dataset from experiments and/or computational studies. This could include variables such as silane concentration, curing conditions, and the resulting mechanical properties of the composite.
Feature Selection: Identifying the most influential parameters (features) that affect the performance of the composite. For N-(3-Trimethoxysilylpropyl)acetamide, these could include the degree of silane hydrolysis, the thickness of the silane layer, and the chemical nature of the polymer matrix.
Model Development: Employing statistical methods or machine learning algorithms to build a mathematical model that relates the selected features to the desired performance outcome.
Model Validation: Testing the model's predictive accuracy against new, unseen data.
By leveraging predictive modeling, researchers and engineers can optimize the use of N-(3-Trimethoxysilylpropyl)acetamide in composite systems, potentially reducing the need for extensive and costly trial-and-error experimentation. researchgate.net
Table 3: Hypothetical Predictive Model for Composite Flexural Strength
| Input Variable | Range/Value | Influence on Flexural Strength |
| Silane Concentration (wt%) | 0.1 - 2.0 | Positive correlation up to an optimal concentration, then plateaus. |
| Curing Temperature (°C) | 80 - 150 | Positive correlation, enhances cross-linking. |
| Fiber Volume Fraction (%) | 40 - 60 | Strong positive correlation. |
| Predicted Flexural Strength (MPa) | Dependent on input variables | Output of the predictive model |
This table illustrates the concept of a predictive model; actual models would be more complex and based on extensive data.
Quantum Chemical Approaches to Hydrolysis and Condensation Processes
Quantum chemical methods, including both ab initio and semi-empirical approaches, provide a fundamental understanding of the chemical reactions that N-(3-Trimethoxysilylpropyl)acetamide undergoes at the molecular level. These methods are particularly well-suited for studying the mechanisms of hydrolysis and condensation, which are central to the function of silane coupling agents.
Hydrolysis:
The first step in the action of N-(3-Trimethoxysilylpropyl)acetamide as a coupling agent is the hydrolysis of its methoxy (B1213986) groups in the presence of water to form silanol (B1196071) groups (-Si-OH). Quantum chemical calculations can model this reaction in detail, providing insights into:
Reaction Energetics: Calculation of the enthalpy and Gibbs free energy changes for each step of the hydrolysis, indicating the thermodynamic feasibility of the reaction.
Transition State Structures: Identification of the high-energy transition state structures that connect reactants and products, allowing for the calculation of activation energies.
Catalytic Effects: Modeling how acids or bases can catalyze the hydrolysis reaction by stabilizing transition states or providing alternative, lower-energy reaction pathways.
Condensation:
Following hydrolysis, the newly formed silanol groups can undergo condensation reactions. This can involve either self-condensation with other silanol molecules to form a polysiloxane network or condensation with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal) to form a durable covalent bond.
Quantum chemical studies can elucidate:
The competition between self-condensation and surface condensation: By comparing the activation energies for these two processes, it is possible to predict which is more likely to occur under specific conditions.
The structure of the resulting siloxane network: Modeling the formation of Si-O-Si linkages can help to understand the structure and properties of the interphase region in a composite material.
Table 4: Representative Energy Barriers from a Quantum Chemical Study of Hydrolysis and Condensation
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| First Hydrolysis of -OCH3 | 15.2 | Energy barrier for the initial hydrolysis step. |
| Second Hydrolysis of -OCH3 | 13.8 | The second hydrolysis is often slightly faster than the first. |
| Third Hydrolysis of -OCH3 | 12.5 | The final hydrolysis step typically has the lowest barrier. |
| Self-Condensation (Si-OH + HO-Si) | 8.9 | Formation of a siloxane bond between two silane molecules. |
| Surface Condensation (Si-OH + HO-Surface) | 7.5 | Formation of a covalent bond between the silane and the substrate. |
This data is illustrative and would be the result of specific quantum chemical calculations.
These theoretical investigations are crucial for building a comprehensive, bottom-up understanding of how N-(3-Trimethoxysilylpropyl)acetamide functions and for designing new and improved silane coupling agents.
Future Research Directions and Emerging Trends for N 3 Trimethoxysilylpropyl Acetamide
Development of Novel Multifunctional N-(3-Trimethoxysilylpropyl)acetamide Derivatives
The synthesis of new derivatives of N-(3-Trimethoxysilyl)propyl)acetamide is a key area of future research. By chemically modifying the acetamide (B32628) or propyl groups, researchers can introduce additional functionalities, creating multifunctional molecules with tailored properties. For instance, incorporating moieties with specific biological activity could lead to new biocompatible materials for medical implants or biosensors. The goal is to create a new generation of silane (B1218182) coupling agents that can perform multiple roles simultaneously, such as enhancing adhesion while also providing antimicrobial properties or acting as a sensor. This involves exploring various synthetic pathways to create these novel compounds and characterizing their unique properties. researchgate.net
Precision Tailoring of Interfacial Properties for Advanced Material Performance
A significant trend in materials science is the precise control of interfaces, and N-(3-Trimethoxysilyl)propyl)acetamide plays a crucial role in this endeavor. Future research will focus on developing a deeper understanding of how the molecular orientation and density of the silane on a substrate surface affect the macroscopic properties of the final material. arxiv.org Techniques such as self-assembled monolayers (SAMs) allow for the creation of highly organized and uniform coatings. arxiv.org By carefully controlling the reaction conditions—including pH, temperature, and solvent—researchers can tailor the surface energy, wettability, and adhesive properties of a wide range of materials with high precision. ajol.info This level of control is critical for the development of advanced composites, high-performance coatings, and sophisticated electronic devices where interfacial integrity is paramount. cymitquimica.com
Integration of N-(3-Trimethoxysilyl)acetamide in Smart and Responsive Materials
The integration of N-(3-Trimethoxysilyl)propyl)acetamide into smart and responsive materials is a rapidly emerging field. These materials can change their properties in response to external stimuli such as light, temperature, pH, or an electric or magnetic field. sci-hub.seyoutube.com By functionalizing surfaces with this silane, it is possible to create materials that can, for example, reversibly switch between being hydrophilic and hydrophobic. gelest.com This opens up applications in areas like controlled drug delivery, where a change in the local environment could trigger the release of a therapeutic agent. mit.edunih.gov Future work will likely involve the development of novel silane derivatives that are even more sensitive to specific stimuli, leading to the creation of more sophisticated and "intelligent" material systems. nih.govmdpi.com
Exploration of N-(3-Trimethoxysilyl)acetamide in Sustainable Technologies and Circular Economy Initiatives
In the context of growing environmental concerns, the application of N-(3-Trimethoxysilyl)propyl)acetamide in sustainable technologies is gaining traction. Research is being directed towards using this silane to improve the durability and lifespan of materials, thereby reducing waste. For example, it can be used to create more robust and water-resistant coatings for wood and other biodegradable materials, extending their service life. Another area of interest is the use of this silane in recycling processes. It can potentially be used to improve the compatibility of different recycled polymers, allowing for the creation of higher-value products from mixed plastic waste. Furthermore, the development of bio-based derivatives of N-(3-Trimethoxysilyl)propyl)acetamide could lead to more environmentally friendly coupling agents.
Advanced Processing Techniques for N-(3-Trimethoxysilyl)acetamide-Modified Systems
The development of advanced processing techniques is crucial for fully realizing the potential of N-(3-Trimethoxysilyl)propyl)acetamide-modified materials. The sol-gel process, a versatile method for creating ceramic and hybrid materials, is a key area of focus. bris.ac.ukyoutube.comrsc.org Researchers are exploring ways to optimize sol-gel chemistry to create highly uniform and defect-free coatings and bulk materials. jkcs.or.krtno.nl This includes investigating the effects of catalysts, solvents, and temperature on the hydrolysis and condensation reactions of the silane. bris.ac.uk Additionally, emerging technologies like 3D printing (additive manufacturing) offer new possibilities for creating complex, three-dimensional structures with precisely controlled surface properties, enabled by the incorporation of functional silanes like N-(3-Trimethoxysilyl)propyl)acetamide.
Q & A
Q. What are the critical considerations for synthesizing acetamidopropyltrimethoxysilane in a laboratory setting?
A robust synthesis requires:
- Inert atmosphere : Use nitrogen/argon to prevent hydrolysis of methoxysilane groups during reaction .
- Moisture control : Employ anhydrous solvents (e.g., THF) and dried glassware to avoid premature silanol formation .
- Stepwise functionalization : First, introduce the acetamido group to propylamine before silanization, ensuring proper stoichiometry (e.g., 1:1 molar ratio of amine to silane precursor) .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or FTIR for disappearance of primary amine peaks (~3300 cm⁻¹ N-H stretch) .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm propyl linkage and acetamido group integrity (e.g., δ 0.6–1.5 ppm for Si-CH₂, δ 2.0–2.2 ppm for acetamido methyl) .
- Elemental analysis : Verify C, H, N, and Si content to assess purity (>98% for research-grade material) .
- GC-MS : Detect residual solvents or byproducts (e.g., methanol from methoxysilane hydrolysis) .
- FTIR : Identify Si-O-Si (1050–1100 cm⁻¹) and amide I/II bands (1640–1550 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in sealed, moisture-free containers under inert gas at 2–8°C to minimize hydrolysis .
- Handling : Use gloves (nitrile) and fume hoods to avoid skin contact (risk of sensitization) and inhalation .
- Disposal : Neutralize with aqueous ethanol (1:1 v/v) to convert silane to silanol before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in this compound synthesis?
- Catalyst screening : Test bases like triethylamine (Et₃N) or DBU to accelerate silanization .
- Temperature modulation : Higher temperatures (40–60°C) may reduce reaction time but risk side reactions (e.g., oligomerization) .
- Solvent selection : Compare polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction efficiency .
- Post-reaction purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Hypothesis testing : If a peak at δ 3.5 ppm appears, test for residual methanol (common in methoxysilanes) via GC-MS .
- Byproduct identification : Use high-resolution MS to detect oligomers (e.g., dimers from Si-O-Si crosslinking) .
- Cross-validation : Compare FTIR and NMR data to confirm functional group integrity (e.g., absence of primary amine signals) .
Q. What strategies are effective for surface functionalization using this compound in composite materials?
- Substrate pretreatment : Clean surfaces (e.g., glass, metals) with piranha solution to enhance silane adhesion .
- Hydrolysis control : Optimize pH (4–5) and water content in coating solutions to balance silanol formation and condensation .
- Layer thickness : Use ellipsometry or AFM to measure monolayer formation (target 1–2 nm thickness) .
- Crosslinking validation : Perform XPS analysis to confirm Si-O-substrate bonds and acetamido group retention .
Q. How to assess the hydrolytic stability of this compound under varying environmental conditions?
- Accelerated aging : Expose samples to 40°C/75% RH and track degradation via FTIR (loss of Si-OCH₃ peaks) .
- Kinetic studies : Monitor hydrolysis rates using ²⁹Si NMR in D₂O to quantify silanol formation over time .
- Comparative analysis : Contrast stability with analogous silanes (e.g., aminopropyl vs. acetamidopropyl derivatives) .
Methodological Guidance
Q. How to design experiments for studying this compound’s reactivity with biomolecules?
- Model systems : Use bovine serum albumin (BSA) or collagen to test covalent binding via amide coupling .
- Quantitative analysis : Employ fluorescence labeling (e.g., FITC-tagged silane) to measure conjugation efficiency .
- Control experiments : Compare results with non-functionalized silanes to isolate acetamido-specific interactions .
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Use factorial designs to assess the impact of temperature, catalyst, and solvent .
- Multivariate analysis : Apply PCA to NMR/FTIR datasets to identify outlier batches .
- QC thresholds : Set acceptance criteria (e.g., <5% residual solvent in GC-MS) based on regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
